molecular formula C7H4ClN3O2 B2789446 3-Amino-4-chloro-5-nitrobenzonitrile CAS No. 218961-90-1

3-Amino-4-chloro-5-nitrobenzonitrile

Cat. No.: B2789446
CAS No.: 218961-90-1
M. Wt: 197.58
InChI Key: MWRBMMCSBARGIB-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-5-nitrobenzonitrile is an organic compound with the molecular formula C7H4ClN3O2 It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and nitro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-4-chloro-5-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 4-chloro-3-nitrobenzonitrile, followed by the reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using reducing agents such as iron powder and hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chloro-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The amino group can be oxidized to a nitro group or other functional groups using oxidizing agents.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: Formation of this compound from 4-chloro-3-nitrobenzonitrile.

    Substitution: Formation of various substituted benzonitriles.

    Oxidation: Formation of nitro-substituted benzonitriles or other oxidized products.

Scientific Research Applications

3-Amino-4-chloro-5-nitrobenzonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-5-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and target.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-chlorobenzonitrile: Similar structure but lacks the nitro group.

    2-Amino-5-nitrobenzonitrile: Similar structure but with different positions of the amino and nitro groups.

    4-Chloro-3-nitrobenzonitrile: Similar structure but lacks the amino group

Uniqueness

3-Amino-4-chloro-5-nitrobenzonitrile is unique due to the presence of all three functional groups (amino, chloro, and nitro) on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-amino-4-chloro-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-7-5(10)1-4(3-9)2-6(7)11(12)13/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRBMMCSBARGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 3-neck round bottom flask was equipped with a condenser. The flask was loaded with 4-chloro-3,5-dinitrobenzonitrile (4.5 g, 19.18 mmol) and acetic acid (60 mL). The solution was heated to 110° C. Iron (powder) (2.5 g, 44.8 mmol) was added slowly (in three portions), saw bubbling and also color changed to dark red. The mixture was stirred vigorously for 2 h at 110° C. LC-MS indicated desired monoamine and diamine. Then it was cooled to room temperature and diluted with DCM and saturated aqueous sodium bicarbonate solution was slowly added to neutralize. After separating the layers, the aqueous layer was further extracted with DCM. The combined organic extracts were washed with water, brine, dried over MgSO4, filtered and concentrated. Purification via flash chromatography (0-20% EtOAc in DCM, 120 g) gave 3-amino-4-chloro-5-nitrobenzonitrile (1.8 g) and 3,5-diamino-4-chlorobenzonitrile (1 g) as bright yellow solid and brown solid respectively.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
catalyst
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

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